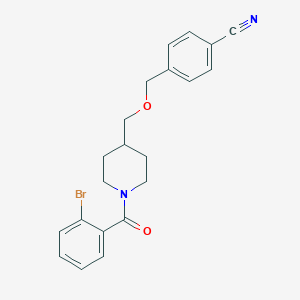
4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(((1-(2-Bromobenzoyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a chemical compound with the molecular formula C21H21BrN2O2 and a molecular weight of 413.315. It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including our compound of interest, serve as crucial building blocks for drug development. Their synthesis has been widespread due to their structural versatility and pharmacological relevance . Researchers explore modifications around the piperidine ring to create novel drug candidates. In this context, our compound could be a starting point for designing new medications.
Protein Kinase Inhibitors
The optimization of lipophilic substitutions within piperidine-based compounds has led to the discovery of ATP-competitive inhibitors. For instance, 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines demonstrated up to 150-fold selectivity for inhibiting protein kinase B (PKB) over closely related kinases like PKA . Our compound might exhibit similar kinase inhibition properties.
Antioxidant Properties
Naturally occurring piperidine-based compounds, such as piperine (found in plants of the Piperaceae family), possess powerful antioxidant activity. Piperine’s ability to hinder or suppress free radicals makes it an attractive candidate for various health applications . Our compound’s piperidine moiety could contribute to similar antioxidant effects.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The piperidine moiety in the compound structure suggests that it may interact with its targets through a variety of mechanisms, depending on the specific disease state it is designed to treat .
Biochemical Pathways
Given the broad range of pharmaceutical applications of piperidine derivatives, it can be inferred that this compound may interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the piperidine ring is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Given the broad range of pharmaceutical applications of piperidine derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level .
Action Environment
It is known that the stability and efficacy of pharmaceutical compounds can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
4-[[1-(2-bromobenzoyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c22-20-4-2-1-3-19(20)21(25)24-11-9-18(10-12-24)15-26-14-17-7-5-16(13-23)6-8-17/h1-8,18H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNPCOZRUCWPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


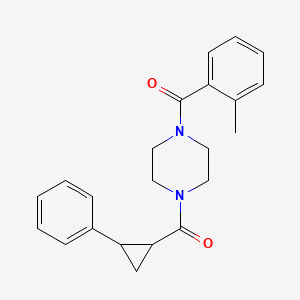
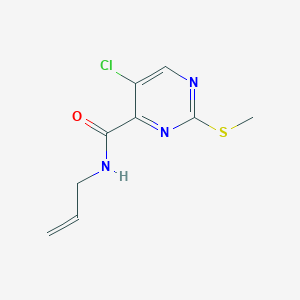
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)phenyl)acetamide](/img/structure/B2420836.png)
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)


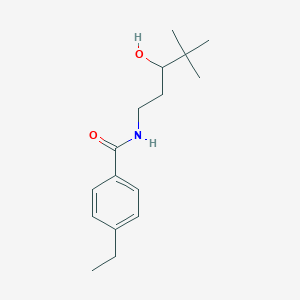

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2420845.png)
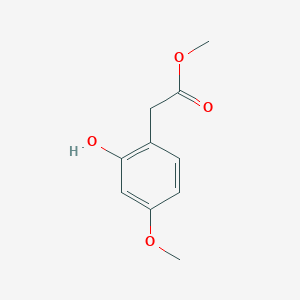
![2-{(E)-[(3,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2420850.png)